molecular formula C17H36O8S B609302 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol CAS No. 651042-83-0

2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol

Cat. No. B609302
M. Wt: 400.53
InChI Key: LWTPDVASPXFETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol” is an organic sulfur compound with the molecular formula C17H36O8S . It is also known by other names such as m-PEG8-Thiol and mPEG8-SH . This compound is a long-chain thiol, containing a thiol functional group .


Molecular Structure Analysis

The molecular structure of “2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol” consists of a chain structure with eight oxygen atoms and a thiol functional group at the 25th carbon . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 400.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 23 . Its exact mass and monoisotopic mass are 400.21308928 g/mol . The topological polar surface area is 74.8 Ų . The heavy atom count is 26 .

Scientific Research Applications

1. Dendrimer Synthesis

2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol plays a role in the synthesis of novel dendrimers. A study described a method for preparing a second-generation dendrimer with terminal thiol groups, using a molecule similar to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol as a monomer for thiol-ene photopolymerizations. This process involved thiol-ene photoaddition and esterification steps, leading to the production of dendrimers with significant reactivity and viscoelastic properties (Ortiz et al., 2010).

2. Gold Cluster Characterization

In the context of gold cluster research, a compound with characteristics resembling 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol was used. A study focused on the isolation and structural characterization of a selenolate-protected gold cluster, showing similarities to thiolate-protected gold clusters. This research provided insights into how changing the ligand from thiolate to selenolate affects the properties of a cluster (Negishi et al., 2011).

3. Polymer Synthesis and Applications

The use of thiol-based compounds, closely related to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol, has been explored extensively in polymer synthesis. Studies demonstrate the use of thiols in thiol-click chemistry for synthesizing small molecules and polymers. This versatile chemistry is applied in various fields including materials science, chemical biology, and engineering due to its high yield and benign reaction conditions (Hoyle et al., 2010).

4. Surface Chemistry and Monolayer Formation

Another application area is in surface chemistry, where thiol-based compounds similar to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol are used for forming monolayers on various surfaces. A study detailed the formation of alkanethiol monolayers on Ge(111) surfaces, demonstrating high-quality monolayers characterized by techniques like atomic force microscopy and X-ray photoelectron spectroscopy. These monolayers show high surface coverage and orientational ordering, important for surface modification applications (Han et al., 2001).

5. Wine Aroma Analysis

In the field of food and beverage science, compounds structurally related to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol have been utilized in studying wine aromas. A method involving thiol derivatization and high-performance liquid chromatography-tandem mass spectrometry was developed for analyzing wine thiols, contributing to understanding the aroma profiles of different wine styles (Capone et al., 2015).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O8S/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26/h26H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTPDVASPXFETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694734
Record name 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol

CAS RN

651042-83-0
Record name 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
Reactant of Route 2
Reactant of Route 2
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
Reactant of Route 3
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
Reactant of Route 4
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
Reactant of Route 5
Reactant of Route 5
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
Reactant of Route 6
Reactant of Route 6
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.